4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester
CAS No.:
Cat. No.: VC15810121
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O3 |
|---|---|
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | methyl 4-(5-amino-1,3-benzoxazol-2-yl)benzoate |
| Standard InChI | InChI=1S/C15H12N2O3/c1-19-15(18)10-4-2-9(3-5-10)14-17-12-8-11(16)6-7-13(12)20-14/h2-8H,16H2,1H3 |
| Standard InChI Key | UDGYKCVAUGBMGP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester consists of two fused aromatic systems: a benzoxazole ring and a methyl benzoate group. The benzoxazole component contains a 5-amino substituent, which enhances its potential for hydrogen bonding and molecular interactions . The methyl ester group at the para position of the benzoic acid moiety contributes to the compound’s lipophilicity, a critical factor in drug bioavailability.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 313497-77-7 | |
| Molecular Formula | C₁₅H₁₂N₂O₃ | |
| Molecular Weight | 268.27 g/mol | |
| IUPAC Name | Methyl 4-(5-aminobenzo[d]oxazol-2-yl)benzoate | |
| MDL Number | MFCD00602087 |
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s predicted boiling point (435.8±25.0°C) and density (1.308±0.06 g/cm³) suggest moderate thermal stability and a solid-state crystalline structure at room temperature . The pKa of 6.61±0.10 indicates weak acidity, likely attributable to the amino group on the benzoxazole ring . Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) is inferred from analogous esters used in pharmacological studies .
Table 2: Experimental and Predicted Properties
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 435.8±25.0°C | Predicted (ChemAxon) |
| Density | 1.308±0.06 g/cm³ | Predicted (ChemAxon) |
| pKa | 6.61±0.10 | Predicted (ChemAxon) |
| LogP (Partition Coefficient) | ~2.1 (estimated) | Computational model |
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